4-O-Galloylalbiflorin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

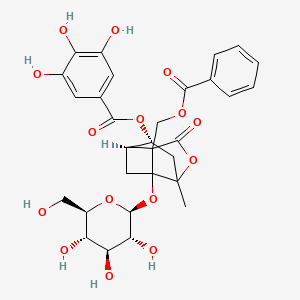

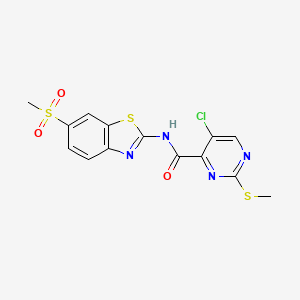

4-O-Galloylalbiflorin is a natural product derived from the root of Paeonia lactiflora Pall . It is a type of monoterpene glucoside .

Molecular Structure Analysis

The molecular formula of this compound is C30H32O15 . The product ion spectra of this compound and 4’-O-Galloylpaeoniflorin differ, even though they are positional isomers .Chemical Reactions Analysis

The fragmentations of the ester parts of this compound were influenced by the neighboring hydroxyl groups . The ionization efficiency of the sodium adduct of albiflorin was higher than that for paeoniflorin .Wissenschaftliche Forschungsanwendungen

Inhibition of Cytochrome P450 Enzymes

4-O-galloylalbiflorin has been studied for its effects on cytochrome P450 enzymes (CYP450s), which are crucial in drug metabolism. A 2021 study by Sun et al. found that this compound significantly inhibits the activity of CYP3A, 2C9, and 2D in human liver microsomes in a concentration-dependent manner. This inhibition indicates potential drug-drug interactions between this compound and drugs metabolized by these enzymes (Sun, He, Sun, & Wei, 2021).

Androgen Receptor Binding Activity

Research conducted in 2009 by Washida et al. isolated this compound from the roots of Paeonia lactiflora and found that it showed androgen receptor (AR) binding activity. These findings suggest its potential role in the modulation of androgen activity (Washida, Yamagaki, Iwashita, & Nomoto, 2009).

Potential BACE1 Inhibitor

A study by Hu et al. in 2016 discovered that this compound from Paeonia lactiflora Pall. might be a potent β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor. This enzyme is important in the formation of β-amyloid peptides, which are crucial in the development of Alzheimer's disease. The study suggests that this compound could be useful in developing drugs for Alzheimer's disease (Hu, Li, Qi, Zhang, Ren, Meng, & Zhao, 2016).

Spectroscopic Analysis in Natural Products

This compound has also been a subject of interest in spectroscopic studies. For example, Ren et al. (2009) identified this compound in Paeonia lactiflora Pall. through spectroscopic data, contributing to the field of natural product chemistry (Ren, Zhang, Ding, Dai, Tu, Cheng, & Yao, 2009).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

[(3R,4R)-9-(benzoyloxymethyl)-6-methyl-8-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-4-yl] 3,4,5-trihydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32O15/c1-28-10-18(42-25(39)14-7-16(32)20(34)17(33)8-14)15-9-30(28,44-26-23(37)22(36)21(35)19(11-31)43-26)29(15,27(40)45-28)12-41-24(38)13-5-3-2-4-6-13/h2-8,15,18-19,21-23,26,31-37H,9-12H2,1H3/t15-,18+,19+,21+,22-,23+,26-,28?,29?,30?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXHIYEMICNYJGK-NJVRKBDPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3CC1(C3(C(=O)O2)COC(=O)C4=CC=CC=C4)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC12C[C@H]([C@@H]3CC1(C3(C(=O)O2)COC(=O)C4=CC=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

632.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[4-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamoyl]phenoxy]benzamide](/img/structure/B2380552.png)

![7-Bromobenzo[d][1,3]dioxol-5-amine](/img/structure/B2380558.png)

![N-[2-(4-ethoxyphenoxy)ethyl]-2,4-dimethoxybenzamide](/img/structure/B2380559.png)

![Methyl 3-(4-phenoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2380562.png)

![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2,2-dimethylpropan-1-one](/img/structure/B2380566.png)

![(2S)-2-(1,2-dihydroimidazo[1,2-a]benzimidazole-3-carbonylamino)-3-methylbutanoic acid](/img/structure/B2380568.png)

![N-[2-[4-(1,1-Dioxo-1,2-thiazolidin-2-yl)anilino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2380569.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2380570.png)

![4-[[(E)-3-(5-bromo-2-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2380572.png)

![N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}-3-phenylpropanamide](/img/structure/B2380573.png)